molecular formula C13H21NO3 B6196137 tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate CAS No. 2742653-63-8

tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate

Cat. No.: B6196137
CAS No.: 2742653-63-8
M. Wt: 239.3
InChI Key:
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Description

tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C13H21NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, a cyclopropyl group, and a formyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with appropriate reagents to introduce the tert-butyl ester, cyclopropyl, and formyl groups. One common method involves the use of tert-butyl 3-formylpyrrolidine-1-carboxylate as a starting material, which can be further modified to introduce the cyclopropyl group through cyclopropanation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The cyclopropyl group may contribute to the compound’s binding affinity and specificity by providing steric hindrance and conformational rigidity .

Comparison with Similar Compounds

tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

2742653-63-8

Molecular Formula

C13H21NO3

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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